molecular formula C23H19Cl2N5O5S B1461710 3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate CAS No. 1141395-04-1

3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate

Cat. No. B1461710
CAS RN: 1141395-04-1
M. Wt: 548.4 g/mol
InChI Key: ZMLRSVUKWQUIEM-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1144035-53-9, is a solid substance . Its IUPAC name is 3,5-dichlorobenzyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]-1-piperazinecarboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C22H21Cl2N3O5 . The InChI code is 1S/C22H21Cl2N3O5/c23-16-9-14 (10-17 (24)12-16)13-31-22 (30)27-7-5-26 (6-8-27)4-3-19 (28)15-1-2-18-20 (11-15)32-21 (29)25-18/h1-2,9-12H,3-8,13H2, (H,25,29) .


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and biological activity of (2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone derivatives describes the creation of novel compounds by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, which showed moderate to good antimicrobial activity (P. Mhaske et al., 2014).

Antimicrobial Activity

  • Research into new pyridine derivatives, which involved condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives, found that these compounds exhibited variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Characterization and Biological Evaluation

  • A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provided characterization and biological evaluation, indicating poor antibacterial and moderate anthelmintic activity, showcasing the compound's potential in biological applications (C. Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335-H413 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause long lasting harmful effects to aquatic life . The precautionary statements include P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)carbamoyl]-1,3-thiazol-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N5O5S/c24-14-7-13(8-15(25)9-14)11-34-23(33)30-5-3-29(4-6-30)21-27-18(12-36-21)20(31)26-16-1-2-17-19(10-16)35-22(32)28-17/h1-2,7-10,12H,3-6,11H2,(H,26,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLRSVUKWQUIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)NC(=O)O4)C(=O)OCC5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657847
Record name (3,5-Dichlorophenyl)methyl 4-{4-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)carbamoyl]-1,3-thiazol-2-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate

CAS RN

1141395-04-1
Record name (3,5-Dichlorophenyl)methyl 4-{4-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)carbamoyl]-1,3-thiazol-2-yl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate

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